

# Paquinimod: A Novel Immunomodulator in Systemic Autoimmune Diseases - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Paquinimod |           |
| Cat. No.:            | B609837    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Paquinimod**, a novel oral immunomodulatory compound, against current standard of care treatments for Systemic Lupus Erythematosus (SLE) and Systemic Sclerosis (SSc). This document synthesizes available preclinical and clinical data to offer an objective overview of **Paquinimod**'s efficacy and mechanism of action.

# Mechanism of Action: Targeting the S100A9 Pathway

**Paquinimod** is a quinoline-3-carboxamide derivative that functions as a specific and orally active inhibitor of the S100A9 protein. S100A9, a member of the S100 family of calcium-binding proteins, is a damage-associated molecular pattern (DAMP) molecule. It is primarily secreted by myeloid cells such as neutrophils and monocytes and plays a crucial role in innate immunity and inflammation.

Upon binding to its receptors, Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), S100A9 triggers downstream signaling cascades, including the NF-kB and MAPK pathways. This leads to the production of pro-inflammatory cytokines and the recruitment of immune cells, contributing to the inflammatory and fibrotic processes characteristic of autoimmune diseases like SLE and SSc. **Paquinimod** exerts its



immunomodulatory effects by binding to S100A9 and preventing its interaction with TLR4 and RAGE, thereby inhibiting these downstream inflammatory signals.[1][2][3]



Click to download full resolution via product page

Paquinimod's mechanism of action.

# Efficacy in Preclinical Models Systemic Lupus Erythematosus (SLE)

A key preclinical study evaluated the efficacy of **Paquinimod** in the MRL-lpr/lpr mouse model, which spontaneously develops a lupus-like autoimmune disease.[4] The study compared **Paquinimod** to established SLE treatments, prednisolone (a corticosteroid) and mycophenolate mofetil (MMF), a standard immunosuppressant.

#### Experimental Protocol:

- Animal Model: Lupus-prone MRL-lpr/lpr mice.
- Treatment Groups:
  - Vehicle control
  - Paquinimod
  - Prednisolone
  - Mycophenolate mofetil
- Administration: Details on the specific dosages and routes of administration were not available in the reviewed literature.



- Primary Endpoints: Disease inhibition, effects on disease manifestations, and serologic markers.
- Secondary Endpoint: Steroid-sparing effect.

#### Results:

The study found that **Paquinimod** treatment resulted in disease inhibition comparable to that achieved with prednisolone and mycophenolate mofetil.[4] Prominent effects were observed on disease manifestations and serologic markers. Furthermore, **Paquinimod** demonstrated a steroid-sparing effect.[4] While the publication asserts comparable efficacy, specific quantitative data for a side-by-side comparison in a table format is not publicly available.



Click to download full resolution via product page

Preclinical evaluation workflow in SLE mouse model.

### Systemic Sclerosis (SSc)



In the tight skin 1 (Tsk-1) mouse model of SSc, **Paquinimod** treatment was shown to reduce skin fibrosis.[5]

#### Experimental Protocol:

- Animal Model: Seven-week-old female B6.Cg-Fbn1(Tsk)/J (Tsk-1) mice.
- Treatment Groups:
  - Vehicle control
  - Paquinimod (5 mg/kg/day)
  - Paquinimod (25 mg/kg/day)
- Administration: Administered in drinking water for 8 weeks.
- Primary Endpoints: Skin thickness, number of myofibroblasts, and total hydroxyproline content in skin biopsies.
- Secondary Endpoints: Macrophage polarization (M1 vs. M2 phenotype), TGFβ-response in the skin, and serum IgG levels.
- Statistical Analysis: Mann-Whitney nonparametric two-tailed rank test.[5]

#### Results:

**Paquinimod** treatment led to a significant reduction in skin thickness, a decreased number of myofibroblasts, and lower total hydroxyproline content.[5] This anti-fibrotic effect was associated with a shift in macrophage polarization from a pro-fibrotic M2 phenotype to an M1 phenotype.[5] Additionally, a reduced TGFβ-response in the skin and a decrease in auto-antibody production were observed in the treated mice.[5]

# Clinical Trials of Paquinimod Systemic Lupus Erythematosus (SLE)

A multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging Phase Ib study (NCT00997100) evaluated the pharmacokinetics, tolerability, and preliminary efficacy



#### of **Paquinimod** in patients with SLE.[4][6]

#### Experimental Protocol:

- Study Design: Phase Ib, double-blind, placebo-controlled, dose-ranging.
- Patient Population: Cohorts of SLE patients.
- Treatment: Daily oral Paquinimod for 12 weeks.
- Dosage: Dose-ranging, with doses up to 6.0 mg/day.
- Primary Endpoints: Pharmacokinetics and tolerability.
- Secondary Endpoint: Preliminary efficacy.

#### Results:

Doses of up to 3.0 mg/day were well-tolerated. The most frequent adverse events, particularly at higher doses (4.5 mg/day and 6.0 mg/day), were arthralgia and myalgia.[4] While the study was not designed for definitive efficacy assessment, the results from the preclinical models and the pharmacokinetic data supported the potential for a safe clinical dose range.[4] Detailed efficacy results from this study are not publicly available.

### Systemic Sclerosis (SSc)

An open-label, single-arm, multicenter Phase IIa study (NCT01487551) was conducted to evaluate changes in disease-related biomarkers and the safety of **Paquinimod** in SSc patients with rapidly progressive disease.[7][8][9][10]

#### Experimental Protocol:

- Study Design: Open-label, single-arm, multicenter.
- Patient Population: Nine SSc patients with rapidly progressive disease.
- Treatment: Paquinimod at 3 mg/day for 8 weeks.



- Primary Endpoint: Changes in disease-related biomarkers (type I interferon activity, CCL2, and number of myofibroblasts).
- Secondary Endpoints: Safety, tolerability, disease activity (modified Rodnan skin score), and quality of life.
- Methodology: Blood and skin biopsies were collected at baseline, during treatment, and at follow-up.

#### Results:

| Biomarker/Outcome                 | Result                                                                                                                                                            |  |
|-----------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Type I Interferon (IFN) Activity  | A reduction was observed in the plasma of one patient with elevated baseline IFN activity. A trend towards reduced IFN activity in the skin was also noted.[7][8] |  |
| Serum CCL2                        | Reduced in 7 out of 9 patients.[7][8]                                                                                                                             |  |
| Myofibroblasts in Skin Biopsies   | A median reduction of 10% was observed at week 8 compared to baseline.[7][8]                                                                                      |  |
| Modified Rodnan Skin Score (mRSS) | No significant change was detected.[7][8]                                                                                                                         |  |
| Quality of Life                   | No significant change was detected.[7][8]                                                                                                                         |  |
| Safety and Tolerability           | Paquinimod was generally well-tolerated, with mild to moderate adverse events, most commonly arthralgia and headache.[7][8]                                       |  |

This study provided evidence of a biological effect of **Paquinimod** in SSc patients, as indicated by the reduction in myofibroblasts and changes in inflammatory biomarkers. However, the short duration of the study and the lack of a control group limit the conclusions that can be drawn about its clinical efficacy.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Overexpression of S100A9 in obesity impairs macrophage differentiation via TLR4-NFkB-signaling worsening inflammation and wound healing [thno.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S100A9 Inhibitor Paquinimod (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]
- 4. Pharmacokinetics, tolerability, and preliminary efficacy of paquinimod (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter,







randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paquinimod reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with paquinimod - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with paquinimod PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sclerodermanews.com [sclerodermanews.com]
- 10. zora.uzh.ch [zora.uzh.ch]
- To cite this document: BenchChem. [Paquinimod: A Novel Immunomodulator in Systemic Autoimmune Diseases - A Comparative Analysis]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b609837#paquinimod-efficacy-compared-to-standard-of-care-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com